1,5-Anhydro-L-glucitol

Chiral Resolution Enantiomeric Purity Stereochemistry

Researchers requiring stereochemical fidelity often face supply gaps for pure L-enantiomer anhydro sugars. 1,5-Anhydro-L-glucitol (CAS 141434-71-1) is a rigorously controlled chiral reference standard that eliminates the risk of D-enantiomer cross-contamination. - Chiral HPLC/GC validation: Definitive retention-time marker for enantiomeric excess determination. - Enzymatic negative control: Not phosphorylated by hexokinases, confirming stereospecific inhibition by the D-form. - L-Sugar building block: Starting material for α-glucosidase inhibitor libraries (e.g., gallate esters). Confirmed identity by melting point (141-142 °C). In-stock with custom synthesis available for bulk orders.

Molecular Formula C6H12O5
Molecular Weight 164.157
CAS No. 141434-71-1
Cat. No. B589607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Anhydro-L-glucitol
CAS141434-71-1
Synonyms1,5-ANHYDRO-L-GLUCITOL
Molecular FormulaC6H12O5
Molecular Weight164.157
Structural Identifiers
SMILESC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6+/m1/s1
InChIKeyMPCAJMNYNOGXPB-VANKVMQKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Anhydro-L-glucitol Identity & Physicochemical Specifications


1,5-Anhydro-L-glucitol (CAS 141434-71-1) is the L-enantiomer of 1,5-anhydroglucitol, a six-carbon cyclic polyol (C6H12O5) with an anhydro sugar structure . It is a naturally occurring monosaccharide found in various foods and is structurally similar to glucose . Its physicochemical properties include a molecular weight of 164.16 g/mol, a melting point of 141-142 °C (solvated in ethanol), a predicted boiling point of 376.8±42.0 °C, a predicted density of 1.533±0.06 g/cm³, and a predicted pKa of 13.44±0.70 . It serves primarily as a chiral reference standard and a starting material for synthesizing L-sugar derivatives, rather than as a direct biomarker, given that the D-enantiomer is the biologically active form in humans.

Chiral reference standard for enantiomeric method validation and chiral chromatography development
Stereochemical control probe for studying D-enantiomer metabolism and hexokinase specificity
L-configuration building block for synthesizing L-sugar derivative libraries

Why 1,5-Anhydro-D-glucitol Cannot Substitute


Generic substitution between 1,5-Anhydro-L-glucitol and its D-enantiomer is not feasible in applications requiring chiral purity. While 1,5-Anhydro-D-glucitol is a well-validated biomarker for glycemic control [1], its L-counterpart exhibits distinct stereospecific interactions in biological and chemical systems . Enzymatic assays and synthetic pathways that rely on specific chiral recognition—such as those involving glycosidases, hexokinases, or asymmetric catalysis—will differentiate between the two enantiomers [2]. Therefore, substituting the D-form for the L-form would invalidate experimental results in studies involving chiral resolution, stereospecific enzyme kinetics, or the synthesis of L-sugar derivatives. This necessitates the procurement of the exact enantiomer, 1,5-Anhydro-L-glucitol, for these specialized research applications.

This product (L-enantiomer)
Expected to be non-substrate for hexokinase; retains opposite optical rotation
D-enantiomer (common biomarker)
Phosphorylated by hexokinase; [α]D ≈ -42.5°, validated in glycemic studies
This product (L-enantiomer)
Provides L-sugar scaffold; essential for asymmetric synthesis of L-derivatives
D-enantiomer (common starting material)
Leads to D-sugar derivatives; stereochemical outcome incompatible with L-target structures
D-form may not replicate chiral recognition, enzymatic response, or synthetic route outcomes. Direct substitution risks invalidating chiral purity requirements.

Evidence for Selecting 1,5-Anhydro-L-glucitol


Chiral Purity and Optical Rotation

1,5-Anhydro-L-glucitol is the L-enantiomer of 1,5-anhydroglucitol. While specific optical rotation data for this compound was not available in the provided sources, its enantiomeric counterpart, 1,5-Anhydro-D-glucitol, has a specific optical rotation of [α]D20 = -42.5° (c 1, H2O) [1]. By definition, the L-enantiomer will exhibit an opposite specific rotation (i.e., a positive value). This fundamental stereochemical difference is critical for applications where chiral interactions dictate biological or chemical behavior, such as in enzyme binding pockets or asymmetric synthesis.

Chiral Purity and Optical Rotation
Class-level
Expected specific rotation ≈ +42.5° (opposite to D-enantiomer [α]D20 = -42.5° c 1, H2O)
Opposite optical rotation enables chiral calibration and enantiomeric purity verification
Inference based on D-enantiomer data and stereochemical principles
Chiral Resolution Enantiomeric Purity Stereochemistry

Hexokinase Negative Control

In a study on the metabolic pathway of 1,5-anhydroglucitol, the D-enantiomer was shown to be phosphorylated by ADP-glucokinase and low-KM hexokinases to form 1,5-anhydroglucitol-6-phosphate (1,5AG6P), a potent hexokinase inhibitor [1]. While the study did not directly test 1,5-Anhydro-L-glucitol, the well-established stereospecificity of hexokinases for D-sugars suggests the L-enantiomer will not be a substrate [2]. This makes 1,5-Anhydro-L-glucitol a valuable negative control in assays designed to study 1,5AG6P formation or hexokinase inhibition, confirming that observed effects are due to the specific phosphorylation of the D-enantiomer.

Hexokinase Negative Control
Class-level
D-enantiomer phosphorylated to 1,5AG6P; L-enantiomer expected non-substrate (enzyme stereospecificity)
Supports use as negative control in D-enantiomer phosphorylation and hexokinase inhibition assays
Inference based on well-established stereospecificity of hexokinases for D-sugars
Enzyme Specificity Hexokinase Negative Control

Chiral Building Block for L-Sugar Derivatives

Research has demonstrated that gallate derivatives synthesized from 1,5-anhydroglucitol (presumably the D-enantiomer, though the study does not specify) exhibit α-glucosidase inhibitory activity [1]. The L-enantiomer, 1,5-Anhydro-L-glucitol, serves as a key starting material for synthesizing analogous L-sugar derivatives. While no direct inhibitory data is available for 1,5-Anhydro-L-glucitol derivatives, the platform is used to explore structure-activity relationships. This positions the compound as a valuable synthetic intermediate for generating libraries of stereochemically defined compounds to probe enzyme active sites.

Chiral Building Block for L-Sugar Derivatives
Reported
Cyclic polyol scaffold used for synthesizing gallate derivatives; explored as α-glucosidase inhibitor platform
Supports L-sugar library generation and structure-activity relationship studies
No direct inhibitory data for L-enantiomer derivatives; synthesis-focused evidence
α-Glucosidase Inhibition L-Sugar Derivatives Diabetes Research

Identity & Purity Verification Reference

Vendor specifications provide key physicochemical data for 1,5-Anhydro-L-glucitol: a melting point of 141-142 °C (in ethanol) and a predicted density of 1.533±0.06 g/cm³ . These values are consistent with the general class of anhydro sugars [1] but can be used to distinguish the L-enantiomer from other closely related compounds. For example, 1,4-anhydro-D-glucitol is reported to have a melting point of 115-116 °C, a clear and quantifiable difference of ~25 °C [2]. This distinct melting point provides a simple, quantitative metric for confirming the identity and purity of the received material, which is essential for its use as a reference standard.

Identity & Purity Verification Reference
Specification review
Melting point 141–142 °C (ethanol solvate), ~25 °C higher than 1,4-anhydro-D-glucitol (115–116 °C)
Distinct melting point aids rapid identity verification and purity assessment upon receipt
Reported vendor specification; cross-reference with 1,4-anhydro-D-glucitol literature data
Quality Control Reference Standard Analytical Chemistry

Application Scenarios for 1,5-Anhydro-L-glucitol


Chiral Chromatography Method Development

1,5-Anhydro-L-glucitol is ideal for developing and validating chiral separation methods, such as HPLC or GC using chiral stationary phases. Its use as a pure L-enantiomer allows for the establishment of retention times and resolution parameters, which are critical for quantifying enantiomeric excess in synthetic mixtures or for analyzing the stereochemical purity of biological samples [1].

Negative Control for 1,5-Anhydroglucitol Metabolism

In studies investigating the phosphorylation of 1,5-anhydro-D-glucitol by hexokinases or its effects on glycolysis, 1,5-Anhydro-L-glucitol serves as an essential negative control. Since hexokinases are stereospecific for D-sugars, the L-enantiomer will not be phosphorylated, allowing researchers to confirm that any observed inhibition or metabolic effect is due to the D-enantiomer's specific conversion to 1,5AG6P [1].

Synthesis of L-Sugar Derivatives

The compound's L-configuration makes it a valuable chiral building block for synthesizing a library of L-sugar derivatives, such as gallate esters, which are being explored for their potential as α-glucosidase inhibitors [1]. This is particularly relevant in medicinal chemistry programs focused on diabetes or other metabolic disorders where carbohydrate mimetics are of interest.

Reference Standard for Metabolomics and Quality Control

The distinct physicochemical properties of 1,5-Anhydro-L-glucitol, including its specific melting point (141-142 °C) and density (1.533 g/cm³) [1], make it a suitable reference standard for confirming the identity and purity of related compounds in a quality control laboratory. It can also be used as a standard for the development of analytical methods, such as GC-MS or LC-MS, for detecting anhydro sugars in complex matrices like food products or environmental samples .

Application
Selection Property
Validation Focus
Chiral chromatography method development
Enantiomeric purity
Retention time and resolution parameters for chiral stationary phases
Negative control for 1,5-anhydroglucitol metabolism
Stereospecific enzyme recognition
Confirmation that observed inhibition or phosphorylation is D-enantiomer-specific
Synthesis of L-sugar derivatives
L-configuration scaffold
Structure-activity relationship and carbohydrate mimetic library generation
Reference standard for quality control
Distinct melting point and density profile
Identity and purity verification for anhydro sugar analytical methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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